
3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C11H12N2O2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a 6-methylpyridine-3-carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a 6-methylpyridine-3-carbonyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 6-methylpyridine-3-carbonyl group is a pyridine ring with a methyl group at the 6-position and a carbonyl group at the 3-position .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on pyrrolidin-2-ones, including derivatives similar to 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one, highlights their importance as non-aromatic heterocyclic compounds found in the structure of many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for synthesizing new medicinal molecules with enhanced biological activity. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives demonstrates the compound's versatility in creating biologically active compounds (Rubtsova et al., 2020).
Application in Medicinal Chemistry
The structure of pyrrolidin-2-ones is pivotal in medicinal chemistry due to its presence in several biologically active molecules. Studies on derivatives of 3-amino-2-methylpyridine, closely related to the chemical structure , have led to the discovery of ligands for the BAZ2B bromodomain, showcasing the compound's potential in drug discovery and development. The ligands were identified through automatic docking, demonstrating the compound's utility in identifying novel therapeutic targets (Marchand, Lolli, & Caflisch, 2016).
Contributions to Material Science
Pyrrolidin-2-ones serve as crucial intermediates in synthesizing various materials. Polypyrroles, for instance, are derived from pyrrole compounds (to which pyrrolidin-2-ones are structurally related), forming highly stable, electrically conducting films. These materials have applications in various fields, including electronics and materials science, demonstrating the compound's versatility beyond pharmaceuticals (Anderson & Liu, 2000).
In Organic Synthesis
Research into the synthesis and properties of pyrrolidin-2-ones underscores their utility in organic synthesis. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones illustrates the compound's potential in creating intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Antimicrobial Properties
Studies on derivatives of this compound have explored their potential in developing antimicrobial agents. For instance, new polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives exhibit significant antimicrobial activity against various bacteria, demonstrating the compound's utility in creating new therapeutic agents (Faghihi & Mozaffari, 2008).
Propiedades
IUPAC Name |
3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFUUXODAZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2CCNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662119 |
Source


|
| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-57-6 |
Source


|
| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
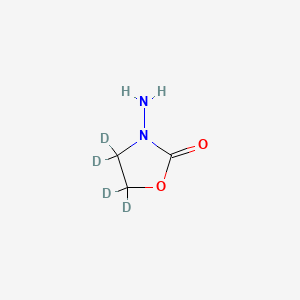


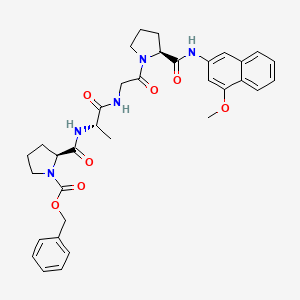


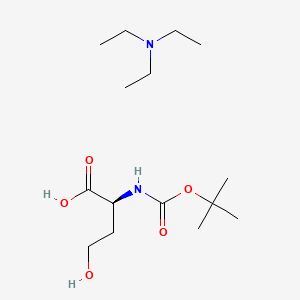

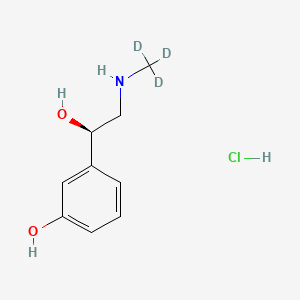
![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)
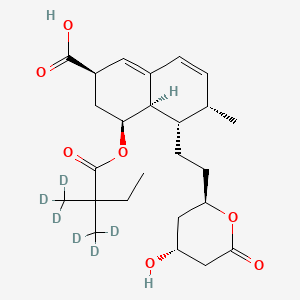
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)
![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
